![molecular formula C16H17ClFN B2977252 N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride CAS No. 2411238-27-0](/img/structure/B2977252.png)
N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride
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Overview
Description
“N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2411238-27-0 . It has a molecular weight of 277.77 . The compound is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 277.77 .Scientific Research Applications
Anticancer Activity
Indole derivatives, which share a similar structure with the given compound, have shown potential in the treatment of cancer . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives for cancer treatment .
Antibacterial Activity
This compound has been shown to exhibit biological activity against certain types of bacteria. This suggests potential applications in the development of new antibacterial drugs.
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. This could make it useful in the treatment of various fungal infections.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . Given the structural similarities, it’s possible that “N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride” could also have anti-inflammatory applications.
Antioxidant Activity
Some indole derivatives have shown good scavenging potential, acting as antioxidants . This compound might also possess similar antioxidant properties.
Antiviral Activity
Indole derivatives have been reported as antiviral agents . This suggests that “N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride” could potentially be used in the development of antiviral drugs.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that indole derivatives can interact with their targets in a way that leads to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the aforementioned biological activities .
Result of Action
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN.ClH/c17-16-8-4-3-7-14(16)11-18-15-9-12-5-1-2-6-13(12)10-15;/h1-8,15,18H,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVNXCXOWDMXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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